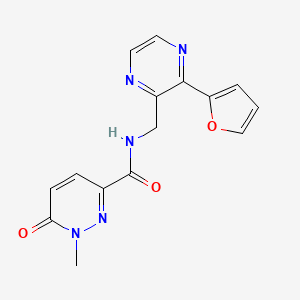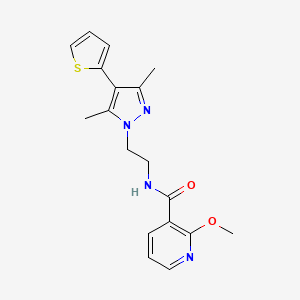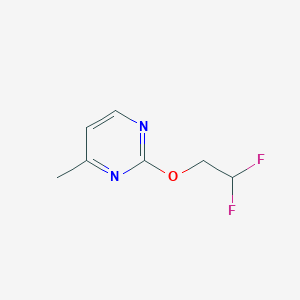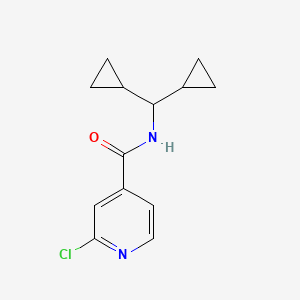![molecular formula C12H13N3O4 B2888086 2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1322604-65-8](/img/structure/B2888086.png)
2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridopyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have shown therapeutic interest and some have already been approved for use as therapeutics .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . The review on the synthesis of these compounds is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines .Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Antimicrobial Activity
A study by Shastri and Post (2019) on similar compounds reports significant antimicrobial activity. They synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-dihydropyrimidines, which demonstrated moderate to significant antibacterial activity and promising antifungal properties (Shastri & Post, 2019).
Enzyme Inhibition
Baker and Jordaan (1965) investigated similar pyrimidine derivatives for their effect on dihydrofolic reductase and thymidylate synthetase. They found that certain substitutions on the pyrimidine ring greatly reduced its effectiveness as an enzyme inhibitor, providing insights into potential biochemical interactions (Baker & Jordaan, 1965).
Synthetic Methodologies
Takei, Yasuda, and Takagaki (1979) developed synthetic methods for pyrazolo[4,3-d]pyrimidines, indicating potential pathways for synthesizing structurally related compounds, including the 2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (Takei, Yasuda, & Takagaki, 1979).
Supramolecular Aggregation
Nagarajaiah and Begum (2014) explored structural modifications in thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features and supramolecular aggregation. This research could be relevant for understanding the structural behavior of similar compounds (Nagarajaiah & Begum, 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the action of folate-dependent enzymes and then for DNA synthesis and methylation reactions .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The compound affects the folate metabolic pathway . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate metabolic pathway. This disruption affects the synthesis of pyrimidine and purine, which are essential components of RNA and DNA. The downstream effect is the inhibition of cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation . By disrupting the synthesis of RNA and DNA, the compound induces cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell growth and proliferation, such as cancer .
properties
IUPAC Name |
5-(2-methylpropyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-5(2)3-6-4-7(11(17)18)13-9-8(6)10(16)15-12(19)14-9/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIANLGKIOWDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-ethoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2888008.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2888018.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2888019.png)

![2-(2-Chloropropanoyl)-N-[2-(4-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2888021.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)
![N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2888025.png)
